molecular formula C12H19N3 B1409042 4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine CAS No. 1337882-64-0

4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine

Cat. No. B1409042
CAS RN: 1337882-64-0
M. Wt: 205.3 g/mol
InChI Key: BHTQTSYDDIWUGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring, such as PEPA, can be achieved through two main strategies . One involves ring construction from different cyclic or acyclic precursors, while the other involves functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The structure of PEPA consists of a benzene ring, two amino groups, and a pyrrolidine ring. The molecule has two chiral centers and exhibits enantiomorphism. The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Physical And Chemical Properties Analysis

PEPA is a crystalline powder that is soluble in water, methanol, and ethanol. Its melting point is around 180°C, and it has a boiling point of 478.6°C.

Scientific Research Applications

Chemical Properties and Complex Formation

The chemistry of compounds containing pyrrolidine rings, such as 4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine, has been extensively studied due to their potential in forming complex structures with interesting properties. Pyrrolidine rings contribute significantly to stereochemistry and 3D molecular structure due to their sp3 hybridization and non-planarity, which is crucial in drug discovery for achieving target selectivity. The saturation of the pyrrolidine ring allows efficient exploration of pharmacophore space, offering a wide range of biological activities. This saturation also contributes to the increased three-dimensional coverage of molecules, facilitating interactions with biological targets. The structural diversity achieved through the incorporation of pyrrolidine rings is instrumental in the design of compounds with novel biological profiles (Li Petri et al., 2021).

Role in Medicinal Chemistry

Pyrrolidine rings, as part of the structure of 4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine, play a pivotal role in medicinal chemistry. They are part of a class of nitrogen heterocycles widely used by medicinal chemists to develop treatments for various diseases. The flexibility in their chemical modification and their contribution to the three-dimensional structure of molecules make them valuable in drug design. Specifically, the pyrrolidine ring is involved in the synthesis of bioactive molecules with significant pharmacological importance, including those with antibacterial, antifungal, and antiviral activities. Its presence in a molecule can influence the molecule's stereochemistry and pharmacokinetics, thereby affecting its biological activity and potential as a therapeutic agent (Saganuwan, 2017).

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring have been reported to interact with various biological targets . For instance, some pyrrolidine derivatives have shown selectivity towards RORγt , a nuclear receptor involved in immune response and inflammation . Another study mentioned the synthesis of pyrrolidine derivatives as selective androgen receptor modulators (SARMs) .

Mode of Action

The presence of the pyrrolidine ring and its stereochemistry can influence the compound’s interaction with its targets . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting their involvement in multiple biochemical pathways .

Pharmacokinetics

The presence of the pyrrolidine ring can influence the compound’s adme (absorption, distribution, metabolism, and excretion) properties . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting their potential impact at the molecular and cellular level .

Action Environment

The compound’s chiral centers allow for the existence of enantiomers, mirror-image molecules with identical properties except for their interaction with polarized light. This suggests that the compound’s action could potentially be influenced by environmental factors that affect chirality.

Future Directions

The future directions for PEPA and similar compounds could involve further exploration of their potential uses in various fields. For instance, one patent discusses the synthesis of a compound with a similar structure for potential use in treating disorders related to the central nervous system .

properties

IUPAC Name

4-(2-pyrrolidin-1-ylethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c13-11-4-3-10(9-12(11)14)5-8-15-6-1-2-7-15/h3-4,9H,1-2,5-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTQTSYDDIWUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine
Reactant of Route 2
4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine
Reactant of Route 3
4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine
Reactant of Route 4
4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine
Reactant of Route 5
4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine
Reactant of Route 6
4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine

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